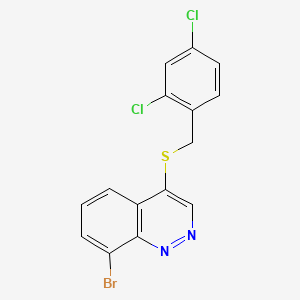

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline

Description

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline is a cinnoline derivative featuring a bromine atom at position 8 and a (2,4-dichlorobenzyl)thio group at position 3. Cinnolines are nitrogen-containing heterocyclic compounds with applications in medicinal chemistry and materials science.

Properties

CAS No. |

92429-71-5 |

|---|---|

Molecular Formula |

C15H9BrCl2N2S |

Molecular Weight |

400.1 g/mol |

IUPAC Name |

8-bromo-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |

InChI |

InChI=1S/C15H9BrCl2N2S/c16-12-3-1-2-11-14(7-19-20-15(11)12)21-8-9-4-5-10(17)6-13(9)18/h1-7H,8H2 |

InChI Key |

NWDBGKIHWASMOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cinnoline core structure.

Bromination: The bromine atom is introduced at the 8th position of the cinnoline ring through a bromination reaction.

Thioether Formation: The 2,4-dichlorobenzylthio group is attached to the 4th position of the cinnoline ring via a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline exhibit significant anticancer properties. Research has shown that brominated derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth and metastasis. For instance, brominated indoles have been reported to effectively inhibit the growth of various cancer cell lines, suggesting that similar structural modifications in cinnoline derivatives could yield potent anticancer agents .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| Brominated Indoles | Breast (MDA-MB-231) | Induces apoptosis | 0.029 |

| Cinnoline Derivative | Colorectal (HT-29) | Inhibits angiogenesis | TBD |

| 8-Bromo Compound | Renal (U-937) | Dual inhibition of BRD4 and PLK1 | TBD |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme are valuable in managing diabetes by slowing down glucose absorption. The structure-activity relationship studies indicated that modifications similar to those found in 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline could enhance inhibitory activity against α-glucosidase .

Table 2: Inhibition Potency of Related Compounds

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| 6j (4-bromobenzyl derivative) | α-glucosidase | 28.0 |

| 6f (2-chlorobenzyl derivative) | α-glucosidase | 48.2 |

| 6k (3,4-dichlorobenzyl derivative) | α-glucosidase | 99.4 |

Structural Characteristics

The presence of bromine and dichlorobenzyl groups in the compound enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets. The thiol group may also play a role in forming covalent bonds with target proteins, thereby inhibiting their function .

Pharmacokinetics

Understanding the pharmacokinetics of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline is essential for optimizing its therapeutic efficacy. Studies have suggested that modifications to the molecular structure can influence absorption, distribution, metabolism, and excretion profiles, which are critical factors in drug development .

Case Study: Dual Inhibition

A recent study explored the dual inhibition capabilities of a series of brominated compounds against BRD4 and PLK1 enzymes, which are implicated in various cancers. The findings indicated that compounds with structural similarities to 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline showed promising results with low IC50 values against these targets .

Clinical Implications

The potential application of this compound in clinical settings is supported by its ability to target multiple pathways involved in cancer progression and metabolic disorders. Ongoing research aims to elucidate the full therapeutic potential and safety profile of this compound through preclinical and clinical trials.

Mechanism of Action

The mechanism of action of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA: Modifying the expression of genes and affecting cellular functions.

Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cinnolines

8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline (CAS 5388-41-0)

- Structural Difference : Chlorine replaces bromine at position 6.

- Impact : Bromine’s larger atomic radius and polarizability may enhance binding affinity compared to chlorine. For example, in collagenase inhibitors, brominated analogues often exhibit lower IC₅₀ values due to stronger van der Waals interactions .

- Synthetic Yield: Similar synthetic routes yield comparable efficiencies (~64% for related thioether cinnolines) .

6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8)

- Structural Difference: Quinazoline core replaces cinnoline, with bromine at position 6 and chlorines at 2 and 4.

- Impact : Quinazolines generally exhibit higher metabolic stability but reduced π-stacking capability due to altered ring electronics. Structural similarity (0.90) suggests overlapping applications in kinase inhibition .

Variants with Modified Benzyl Thioether Groups

4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline (CAS 5388-40-9)

- Structural Difference : 3,4-Dichlorobenzyl thioether replaces 2,4-dichlorobenzyl, with additional methoxy groups at positions 6 and 5.

- Methoxy groups enhance solubility but may reduce membrane permeability .

5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine

- Structural Difference: Thiadiazole core replaces cinnoline, with an amine group at position 2.

- Impact : This compound demonstrated 64% yield in synthesis and anticonvulsant activity (ED₅₀ = 2.70 μmol/kg), suggesting the (2,4-dichlorobenzyl)thio moiety is critical for bioactivity across heterocycles .

Multi-Substituted Derivatives

4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline

- Structural Difference : Additional (2,4-dichlorobenzyl)thio group at position 5.

Key Research Findings and Data Tables

Discussion of Bioactivity and Binding Interactions

- Halogen Effects : Bromine at position 8 may improve binding affinity compared to chlorine, as seen in collagenase inhibitors where brominated analogues showed lower Gibbs free energy (–6.4 kcal/mol vs. –6.5 kcal/mol for 2,6-dichloro variants) .

- Thioether Role : The (2,4-dichlorobenzyl)thio group facilitates hydrophobic interactions and hydrogen bonding, as demonstrated in thiadiazole anticonvulsants .

- Chlorine Position : 2,4-Dichloro substitution optimizes steric and electronic effects compared to 3,4-dichloro, enhancing target selectivity .

Biological Activity

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline is a synthetic compound belonging to the cinnoline family, which is recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications as an antimicrobial and anticancer agent.

Chemical Structure

The compound features a unique structure that includes:

- A bromo substituent at the 8-position.

- A 2,4-dichlorobenzylthio group at the 4-position of the cinnoline ring.

This substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest, particularly in the subG0 phase, which is critical for cancer treatment.

Anticancer Activity

Research indicates that derivatives of cinnoline, including 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline, exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these activities range from 0.89 to 9.63 µg/mL .

- Mechanistic studies revealed that the compound induces mitochondrial membrane depolarization and activates caspases involved in apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It exhibits activity against both Gram-positive and Gram-negative bacteria. However, specific MIC values are yet to be fully characterized for this compound .

- Comparatively, similar compounds within the cinnoline family have shown promising results against various bacterial strains .

Comparative Analysis with Related Compounds

To understand the specificity and potency of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline, it is beneficial to compare it with other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline | High | Moderate | Induces apoptosis; specific enzyme inhibition |

| 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline | Moderate | High | Similar structure; enhanced biological activity |

| 4-Chloro-substituted cinnoline derivatives | Low | High | Effective against multiple bacterial strains |

Case Studies

- Anticancer Efficacy : A study conducted on various derivatives of cinnoline highlighted that those with halogen substitutions showed enhanced cytotoxicity against cancer cells. The presence of bromine and chlorine atoms was found to significantly increase the anticancer potential .

- Mechanistic Insights : Another investigation into the mechanism of action revealed that compounds like 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline could initiate a cascade leading to apoptosis through mitochondrial pathways and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.